molecular formula C15H15N3O4S B11173313 4-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzamide

4-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzamide

Cat. No.: B11173313
M. Wt: 333.4 g/mol
InChI Key: PAVMVENJENUYQI-UHFFFAOYSA-N
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Description

4-(4-Acetamidobenzenesulfonamido)benzamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This particular compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-acetamidobenzenesulfonamido)benzamide typically involves the reaction of 4-acetylaminobenzenesulfonyl chloride with aqueous ammonia at temperatures not exceeding 30°C . This method ensures the formation of the desired compound with high purity.

Industrial Production Methods

In industrial settings, the production of 4-(4-acetamidobenzenesulfonamido)benzamide can be scaled up using similar synthetic routes. The use of advanced techniques such as ultrasonic irradiation in the presence of Lewis acidic ionic liquids immobilized on diatomite earth has been reported to enhance the efficiency and yield of the reaction .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-acetamidobenzenesulfonamido)benzamide involves the inhibition of carbonic anhydrase enzymes. These enzymes play a crucial role in various physiological processes, including the regulation of pH and fluid balance. By inhibiting these enzymes, the compound can exert its effects on biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Acetamidobenzenesulfonamido)benzamide is unique due to its dual functional groups (acetamido and sulfonamido) attached to the benzene ring. This structural feature allows it to participate in a variety of chemical reactions and makes it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C15H15N3O4S

Molecular Weight

333.4 g/mol

IUPAC Name

4-[(4-acetamidophenyl)sulfonylamino]benzamide

InChI

InChI=1S/C15H15N3O4S/c1-10(19)17-12-6-8-14(9-7-12)23(21,22)18-13-4-2-11(3-5-13)15(16)20/h2-9,18H,1H3,(H2,16,20)(H,17,19)

InChI Key

PAVMVENJENUYQI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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